2,5-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-4-carboxamide
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Overview
Description
2,5-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Amidation: The final step involves the formation of the carboxamide group by reacting the chlorinated pyridine with an appropriate amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to deprotonate nucleophiles, facilitating substitution reactions.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄), while reducing agents may include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Coupling Reactions: Palladium catalysts, such as Pd(PPh₃)₄, are often used in cross-coupling reactions, along with boronic acids or esters as coupling partners.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2,5-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may be used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2,5-dichloropyridine: A related compound with similar chlorination patterns but lacking the pyrazole ring.
N-(2-chlorophenyl)-1H-pyrazole-3-carboxamide: A compound with a similar pyrazole-carboxamide structure but different substitution patterns.
Uniqueness
2,5-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-4-carboxamide is unique due to the combination of its chlorinated pyridine ring and pyrazole-carboxamide structure
Properties
IUPAC Name |
2,5-dichloro-N-[1-(2-chlorophenyl)pyrazol-3-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N4O/c16-10-3-1-2-4-12(10)22-6-5-14(21-22)20-15(23)9-7-13(18)19-8-11(9)17/h1-8H,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMGENYCBOPIRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)NC(=O)C3=CC(=NC=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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